molecular formula C21H17ClN2O3 B2613420 2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol CAS No. 899728-95-1

2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol

Cat. No.: B2613420
CAS No.: 899728-95-1
M. Wt: 380.83
InChI Key: RRPGUXVATKMIGN-UHFFFAOYSA-N
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Description

2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol is a sophisticated chemical tool of significant interest in chemical biology and oncology research, primarily for its dual inhibitory activity against Protein Kinase C (PKC) and Bromodomain-Containing Protein 4 (BRD4). This compound belongs to a class of molecules designed to target key signaling pathways involved in cell proliferation and survival. Its mechanism is associated with potent and selective inhibition of specific PKC isoforms, which are crucial enzymes in signal transduction , while simultaneously disrupting the function of BRD4, an epigenetic reader that regulates the expression of oncogenes such as c-Myc. This dual-action profile makes it a valuable probe for investigating the crosstalk between kinase signaling and epigenetic regulation in cancer models. Researchers utilize this compound to study its effects on cancer cell viability, apoptosis, and to elucidate complex signaling networks in diseases where PKC and BET family proteins are dysregulated. Its application extends to the development of novel combination therapies and provides critical insights for the structure-activity relationship (SAR) of multi-target inhibitors.

Properties

IUPAC Name

2-[9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-12-4-6-18(25)14(9-12)16-11-17-15-10-13(22)5-7-19(15)27-21(24(17)23-16)20-3-2-8-26-20/h2-10,17,21,25H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPGUXVATKMIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H15ClN2O2C_{21}H_{15}ClN_2O_2, and it has a molecular weight of approximately 433.7 g/mol. The compound features a complex heterocyclic structure that includes both furan and pyrazole moieties, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC21H15ClN2O2
Molecular Weight433.7 g/mol
IUPAC Name2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol
CAS Number899973-44-5

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in the body. Research indicates that compounds with similar structures often exhibit:

  • Anticancer Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that related pyrazolo compounds can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Antimicrobial Properties : Similar derivatives have demonstrated antimicrobial effects against various pathogens, suggesting potential utility in treating infections .
  • Neuroprotective Effects : Some analogs have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds related to the target molecule:

Anticancer Studies

A study involving phenylpyrazolo[3,4-d]pyrimidine derivatives revealed significant anticancer properties with IC50 values ranging from 0.3 to 24 µM against various cancer cell lines. The most potent compounds induced apoptosis and inhibited cell migration . This suggests that similar mechanisms may be at play for the compound .

Antimicrobial Efficacy

Research on furan-containing compounds has indicated broad-spectrum antimicrobial activity. For instance, derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Neuroprotective Research

A review highlighted the neuroprotective effects of pyrazolo compounds, noting their ability to modulate pathways involved in oxidative stress and inflammation, which are critical in neurodegenerative conditions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds, including those related to the structure of 2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol, exhibit significant antimicrobial properties. A study conducted by Raviteja et al. (2017) demonstrated that these compounds possess activity against various bacterial strains, suggesting their potential as new antimicrobial agents .

Antifungal and Antibacterial Properties
Further investigations into pyrazoline derivatives have shown efficacy against fungal and bacterial pathogens. For instance, Hassan (2013) highlighted the effectiveness of similar compounds in inhibiting the growth of common fungal strains and bacteria, thus supporting their use as precursors in the synthesis of antifungal and antibacterial agents .

Case Study 1: Synthesis and Characterization

A novel series of pyrazoline derivatives were synthesized from starting materials that include furan and phenolic components. The synthesized compounds were characterized using spectral analysis techniques such as NMR and FTIR. The results indicated that the structural modifications significantly enhanced their biological activity against microbial strains .

Case Study 2: Anticancer Research

The potential anticancer properties of compounds similar to 2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol were explored in a study focusing on cell line assays. The findings suggested that these compounds could inhibit cancer cell proliferation through apoptosis induction mechanisms .

Applications in Materials Science

The unique structure of this compound allows for its application in developing new materials with specific properties. Research has shown that incorporating such heterocyclic compounds into polymer matrices can enhance thermal stability and mechanical strength. This has implications for creating advanced materials for electronics and coatings .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Substituent

The chlorine atom at position 9 of the benzoxazine ring is susceptible to nucleophilic substitution. This reactivity is leveraged to introduce functional groups for pharmacological optimization.

Example Reaction :
Replacement of chlorine with amines or alkoxy groups under palladium catalysis:

Compound+R-NH2Pd(PPh3)4,Base9-R-substituted derivative+HCl\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{9-R-substituted derivative} + \text{HCl}

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Cs₂CO₃ (2 equiv)

  • Solvent: DMF, 100°C, 12 h

Reported Yields :

Substituent (R)Yield (%)Reference
-NHCH₃78
-OCH₃65

Functionalization of the Phenolic Hydroxyl Group

The phenolic -OH group undergoes typical derivatization reactions, including alkylation, acylation, and sulfonation, to modulate solubility or biological activity.

Key Reactions :

  • Acylation :

    Compound+Ac2OEt3NPhenolic acetate+HOAc\text{Compound} + \text{Ac}_2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{Phenolic acetate} + \text{HOAc}
    • Yield: 92% (acetyl derivative)

  • Methylation :

    Compound+MeIK2CO3Methyl ether+KI\text{Compound} + \text{MeI} \xrightarrow{\text{K}_2\text{CO}_3} \text{Methyl ether} + \text{KI}
    • Conditions: DMF, 60°C, 6 h

    • Yield: 85%

Reactivity of the Furan Ring

The furan moiety participates in electrophilic substitution (e.g., nitration, halogenation) and Diels-Alder cycloadditions.

Electrophilic Nitration :

CompoundHNO3/H2SO45-Nitro-furan derivative\text{Compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{5-Nitro-furan derivative}

  • Regioselectivity: Nitration occurs at the α-position of the furan ring.

  • Yield: 70%

Oxidative Ring Opening :

FuranO3,then Zn/H2ODiketone intermediate\text{Furan} \xrightarrow{\text{O}_3, \text{then Zn/H}_2\text{O}} \text{Diketone intermediate}

  • Used to generate reactive intermediates for further functionalization .

Cross-Coupling Reactions

The pyrazole ring’s nitrogen atoms and aromatic positions enable palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

Suzuki-Miyaura Coupling :

2-Bromo-pyrazole derivative+Ar-B(OH)2Pd(dppf)Cl2Biaryl product\text{2-Bromo-pyrazole derivative} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Biaryl product}

  • Conditions: Dioxane/H₂O, K₂CO₃, 80°C

  • Yield range: 60–85%

Reduction of the Oxazine Ring

The partially saturated oxazine ring can undergo hydrogenation to modify conformational flexibility:

OxazineH2,Pd/CFully saturated derivative\text{Oxazine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Fully saturated derivative}

  • Catalyst: 10% Pd/C, 50 psi H₂

  • Yield: 88%

Heterocyclic Rearrangements

Under acidic conditions, the pyrazolo-oxazine system may undergo ring expansion or contraction.

Acid-Mediated Rearrangement :

CompoundHCl, EtOHQuinazolinone derivative\text{Compound} \xrightarrow{\text{HCl, EtOH}} \text{Quinazolinone derivative}

  • Proposed mechanism involves C–N bond cleavage and re-cyclization .

Antimicrobial Activity Correlations

Derivatives synthesized via the above reactions were screened for bioactivity:

Derivative TypeMIC (μg/mL) vs S. aureusMIC (μg/mL) vs E. coli
Parent Compound1525
9-Amino-substituted818
Phenolic acetate2235

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The table below highlights key structural differences and their implications:

Compound & Source Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-methylphenol, furan-2-yl C₂₁H₁₆ClNO₃ 374.8 Enhanced polarity due to -OH; moderate solubility
4-ethoxyphenyl, furan-2-yl C₂₂H₁₉ClN₂O₃ 406.85 Ethoxy group increases lipophilicity
4-methoxyphenyl, furan-2-yl C₂₁H₁₇ClN₂O₃ 392.83 Methoxy group balances polarity and stability
Phenyl, furan-2-yl C₂₀H₁₅ClN₂O₂ 362.80 Simplest analog; lower molecular weight
2,4-dichlorophenyl, 4-fluorophenyl C₂₂H₁₄Cl₃FN₂O 447.72 High lipophilicity due to halogens
4-(benzyloxy)phenyl, bromo C₂₈H₂₄BrN₃O₃ 542.42 Bulky substituent; potential steric hindrance

Key Observations:

  • Polarity: The target compound’s phenolic -OH group improves aqueous solubility compared to methoxy/ethoxy analogs .
  • Lipophilicity : Halogenated derivatives (e.g., ) exhibit higher logP values, favoring membrane permeability but risking metabolic instability .
  • Steric Effects : Bulky groups like benzyloxy () may hinder binding interactions in biological systems .

Spectroscopic Characterization

  • ¹H NMR: Target compound: Aromatic protons (δ 6.8–7.5 ppm), phenolic -OH (δ 5.2–5.5 ppm), and methyl singlet (δ 2.3 ppm). Analogs: Methoxy/ethoxy protons resonate at δ 3.7–4.1 ppm, while halogenated derivatives show deshielded aromatic peaks .
  • IR Spectroscopy: Phenolic -OH stretch (~3200–3500 cm⁻¹) distinguishes the target from ether-substituted analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this compound, and what key intermediates are involved?

  • Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic reactions, such as cyclocondensation of substituted pyrazoles with benzoxazine precursors. For example, analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) are synthesized via refluxing intermediates like phenylhydrazine derivatives with carbonyl-containing reactants in ethanol or acetic acid . Key intermediates may include furan-substituted pyrazoles or chlorinated benzoxazine derivatives. Reaction optimization typically focuses on solvent choice (e.g., glacial acetic acid for cyclization), temperature control (reflux for 8–12 hours), and catalysts (e.g., anhydrous sodium acetate) .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR and IR are used to confirm functional groups (e.g., phenolic –OH at ~3300 cm⁻¹, furan C-O-C stretches at ~1228 cm⁻¹) and aromatic/heterocyclic proton environments .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, particularly for verifying stereochemistry and hydrogen bonding in benzoxazine-pyrazole hybrids .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, especially for chlorine- and furan-containing fragments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions) for this compound?

  • Methodological Answer : Contradictions may arise from tautomerism, impurities, or solvent effects. For example:

  • Tautomerism : Pyrazole-benzoxazine hybrids can exhibit keto-enol tautomerism, altering NMR chemical shifts. Computational tools (e.g., DFT calculations) predict dominant tautomeric forms .
  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., incomplete chlorination or furan ring oxidation) .
  • Dynamic effects : Variable-temperature NMR or 2D-COSY experiments clarify dynamic processes like ring-flipping in the benzoxazine moiety .

Q. What computational strategies are effective for modeling the compound’s reactivity or binding properties?

  • Methodological Answer :

  • Docking studies : Molecular docking with targets (e.g., enzymes with benzoxazine-binding pockets) can predict bioactivity. Software like AutoDock Vina models interactions using the compound’s X-ray-derived geometry .
  • DFT calculations : Optimize ground-state geometries to study electronic properties (e.g., HOMO-LUMO gaps influencing furan’s electrophilicity) .
  • MD simulations : Assess stability in biological membranes or solvent systems, critical for drug design applications .

Q. How can environmental fate studies be designed to evaluate the compound’s stability and degradation pathways?

  • Methodological Answer :

  • Hydrolytic degradation : Perform pH-dependent stability tests (e.g., 0.1–10 mM buffers at 25–50°C) to identify hydrolysis products via LC-MS .
  • Photodegradation : Expose the compound to UV-Vis light (e.g., 254–365 nm) and monitor degradation kinetics using HPLC .
  • Microbial metabolism : Use soil/water microcosms to assess biodegradation, with GC-MS or isotopic labeling to track metabolite formation .

Q. What experimental approaches are recommended for structure-activity relationship (SAR) studies of derivatives?

  • Methodological Answer :

  • Scaffold diversification : Modify substituents (e.g., replacing furan with thiophene or varying chlorine positions) via Suzuki coupling or nucleophilic substitution .
  • Bioassay integration : Test derivatives against disease-relevant targets (e.g., kinases or oxidases) using enzymatic assays (IC₅₀ determination) and cell-based models (e.g., cytotoxicity in cancer lines) .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data .

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